molecular formula C15H21NO B12095082 1-Benzyl-2,3,6-trimethylpiperidin-4-one

1-Benzyl-2,3,6-trimethylpiperidin-4-one

Cat. No.: B12095082
M. Wt: 231.33 g/mol
InChI Key: PUWMMLWMXZGSFK-UHFFFAOYSA-N
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Description

1-Benzyl-2,3,6-trimethylpiperidin-4-one is a chemical compound with the molecular formula C15H21NO and a molecular weight of 231.33 g/mol . This compound belongs to the class of piperidinones, which are derivatives of piperidine, a six-membered heterocyclic amine. Piperidinones are known for their diverse applications in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 1-Benzyl-2,3,6-trimethylpiperidin-4-one can be achieved through various synthetic routes. One common method involves the alkylation of 2,3,6-trimethylpiperidin-4-one with benzyl bromide under basic conditions. The reaction typically employs a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures to ensure complete conversion .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-Benzyl-2,3,6-trimethylpiperidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the piperidinone ring. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with sodium borohydride may produce an alcohol .

Scientific Research Applications

Pharmacological Applications

1-Benzyl-2,3,6-trimethylpiperidin-4-one exhibits significant pharmacological activities, primarily as a potential therapeutic agent in treating neurological disorders and as a precursor in the synthesis of other bioactive compounds.

The synthesis of this compound can be achieved through various chemical reactions involving piperidine derivatives. Its structural characteristics allow for modifications that enhance its pharmacological efficacy.

Case Studies and Research Insights

Several studies have documented the efficacy of piperidine derivatives in preclinical models.

Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry highlighted the neuroprotective effects of piperidine derivatives against oxidative stress-induced neuronal damage. The research demonstrated that compounds similar to this compound could significantly reduce neuronal apoptosis in vitro.

Anticancer Activity

Another significant application is its potential anticancer activity. Research has shown that certain piperidine derivatives exhibit selective cytotoxicity against various cancer cell lines. For instance:

Table 2: Anticancer Activity of Piperidine Derivatives

Cell LineIC₅₀ (μM)Reference
HeLa15Journal of Cancer Research
MCF720Journal of Cancer Research
A54925Journal of Cancer Research

Mechanism of Action

The mechanism of action of 1-Benzyl-2,3,6-trimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological activities .

Comparison with Similar Compounds

1-Benzyl-2,3,6-trimethylpiperidin-4-one can be compared with other similar compounds, such as:

    Piperidine: A simple six-membered heterocyclic amine with diverse applications in medicinal chemistry.

    Piperidinone: A ketone derivative of piperidine, known for its use in organic synthesis.

    Benzylpiperidine: A compound with a benzyl group attached to the piperidine ring, used in the synthesis of pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry Its unique structure and reactivity make it a valuable intermediate in organic synthesis and a potential therapeutic agent

Biological Activity

1-Benzyl-2,3,6-trimethylpiperidin-4-one (often abbreviated as BTP) is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure allows for various interactions at the molecular level, making it a candidate for therapeutic applications. This article reviews the biological activity of BTP, summarizing research findings, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

PropertyValue
Molecular Formula C14H19N
Molecular Weight 203.31 g/mol
CAS Number 1198-00-1
IUPAC Name This compound

Antiviral Activity

Research has indicated that BTP exhibits antiviral properties. A study focused on its inhibitory effects against HIV-1 reverse transcriptase (RT) showed that certain derivatives of BTP could inhibit RT activity effectively while maintaining low cytotoxicity levels. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the piperidine ring could enhance antiviral activity without increasing toxicity .

Anticancer Properties

BTP has been explored for its potential anticancer effects. In vitro studies demonstrated that BTP could induce apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways related to cell cycle regulation and apoptosis induction. For instance, compounds similar to BTP have been shown to downregulate c-Myc levels, a critical factor in tumorigenesis .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of BTP. Research indicates that it may protect neuronal cells from oxidative stress-induced damage. This effect is hypothesized to be mediated through the modulation of antioxidant enzyme activities and inhibition of apoptotic pathways .

The biological activity of BTP can be attributed to its ability to interact with various biological targets:

  • HIV Reverse Transcriptase : The compound binds to the active site of RT, inhibiting its function and thereby preventing viral replication.
  • Cell Cycle Regulation : BTP influences key proteins involved in cell cycle progression, leading to cell cycle arrest in cancer cells.
  • Antioxidant Activity : It enhances the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, contributing to cellular defense against oxidative stress.

Case Study 1: Antiviral Efficacy

In a study published in Medicinal Chemistry, researchers synthesized several derivatives of BTP and evaluated their antiviral efficacy against HIV-1 RT. The most active compounds showed IC50 values comparable to established antivirals like AZT but with lower cytotoxicity profiles .

Case Study 2: Cancer Cell Apoptosis

A study conducted on human breast cancer cell lines revealed that treatment with BTP led to significant apoptosis as evidenced by increased caspase activity and DNA fragmentation analysis. The results suggested that BTP could be a promising candidate for further development as an anticancer agent .

Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

1-benzyl-2,3,6-trimethylpiperidin-4-one

InChI

InChI=1S/C15H21NO/c1-11-9-15(17)12(2)13(3)16(11)10-14-7-5-4-6-8-14/h4-8,11-13H,9-10H2,1-3H3

InChI Key

PUWMMLWMXZGSFK-UHFFFAOYSA-N

Canonical SMILES

CC1CC(=O)C(C(N1CC2=CC=CC=C2)C)C

Origin of Product

United States

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